1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, also known as 3-methoxy-2-phenyl-pyrrole-2-carbaldehyde (MPPC), is a heterocyclic compound composed of a pyrrole ring and aldehyde group. It is a colorless, volatile liquid with a faint odor. It is mainly used as an intermediate for the synthesis of pharmaceuticals and pesticides. MPPC has been studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry.
Scientific Research Applications
Antitumor Applications
1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, as part of its derivative family, is noted for its potential antitumor properties. For instance, compounds derived from related pyrrole structures have been isolated from Taiwanofungus camphoratus and demonstrated inhibitory effects on tumor cell proliferation (Jia et al., 2015).
Synthesis and Antimicrobial Properties
The chemical is also a precursor in the synthesis of various compounds with antimicrobial properties. For example, derivatives synthesized through reactions such as the Vilsmeier-Haack reaction have exhibited in vitro antimicrobial activities (Gurunanjappa et al., 2017).
Catalyst-Free and Solvent-Free Synthesis
Another important application is in eco-friendly chemical synthesis. Derivatives of 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde have been synthesized under catalyst-free and solvent-free conditions, highlighting an environmentally friendly approach in chemical synthesis (Niknam & Mojikhalifeh, 2014).
Building Block in Heterocyclic Chemistry
This chemical also serves as a versatile building block in heterocyclic chemistry. It has been used to produce various substituted indole derivatives, showcasing its utility in creating complex molecular structures (Yamada et al., 2009).
Synthesis of Natural Products
It is also instrumental in synthesizing natural product derivatives. For instance, its derivatives have been used to produce compounds that are naturally occurring or mimic natural substances (Karousis et al., 2006).
Structural Studies
Structural studies of pyrrole-2-carbaldehydes, including its derivatives, have provided insights into the effects of substitution on molecular structure, crucial for understanding its chemical behavior (Despinoy et al., 1998).
Application in Single Molecule Magnets
Unique applications in the field of magnetism have also been noted, where its derivatives have been used in the coordination of paramagnetic transition metal ions to create single-molecule magnets (Giannopoulos et al., 2014).
Photophysical Properties in Colorants
The chemical's derivatives have been used to study the photophysical properties of styryl colorants, contributing to advancements in materials science (Jarag et al., 2012).
properties
IUPAC Name |
1-(3-methoxyphenyl)pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-6-2-4-10(8-12)13-7-3-5-11(13)9-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRDELGRACETAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351542 | |
Record name | 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
309735-42-0 | |
Record name | 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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